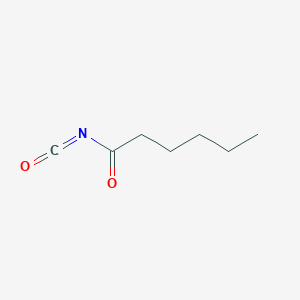
n-Pentanecarbonyl isocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Pentanecarbonyl isocyanate is an organic compound with the molecular formula C7H11NO. It belongs to the class of isocyanates, which are characterized by the functional group -N=C=O. Isocyanates are highly reactive and are widely used in the production of polyurethanes, coatings, adhesives, and other materials. This compound, in particular, is known for its applications in organic synthesis and polymer chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: n-Pentanecarbonyl isocyanate can be synthesized through several methods. One common method involves the reaction of hexanoyl chloride with sodium azide, followed by the Curtius rearrangement to yield hexanoyl isocyanate. The reaction conditions typically involve the use of an inert solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods: In industrial settings, hexanoyl isocyanate is often produced via the phosgene process. This method involves the reaction of hexanoylamine with phosgene (COCl2) to produce hexanoyl isocyanate and hydrogen chloride as a byproduct. Due to the toxicity of phosgene, alternative non-phosgene methods are also being explored, such as the use of carbon monoxide and dimethyl carbonate .
Analyse Des Réactions Chimiques
Types of Reactions: n-Pentanecarbonyl isocyanate undergoes various types of chemical reactions, including:
Hydrolysis: Reacts with water to form hexanoic acid and carbon dioxide.
Alcoholysis: Reacts with alcohols to form urethanes (carbamates).
Aminolysis: Reacts with amines to form ureas.
Common Reagents and Conditions:
Water: Hydrolysis reaction catalyzed by tertiary amines.
Alcohols: Reaction catalyzed by metal salts such as tin, iron, and mercury.
Amines: Reaction proceeds readily at room temperature without the need for catalysts.
Major Products:
Hexanoic Acid: Formed from hydrolysis.
Urethanes: Formed from alcoholysis.
Ureas: Formed from aminolysis.
Applications De Recherche Scientifique
n-Pentanecarbonyl isocyanate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the modification of biomolecules and the synthesis of bioactive compounds.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of polyurethanes, coatings, adhesives, and sealants
Mécanisme D'action
The mechanism of action of hexanoyl isocyanate involves its high reactivity towards nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic, making it susceptible to nucleophilic attack by water, alcohols, and amines. This reactivity is the basis for its use in the formation of urethanes, ureas, and other derivatives. The molecular targets and pathways involved include the formation of carbamates and ureas through nucleophilic addition reactions .
Comparaison Avec Des Composés Similaires
n-Pentanecarbonyl isocyanate can be compared with other isocyanates such as:
Methyl Isocyanate: Known for its use in the production of pesticides and its role in the Bhopal disaster.
Phenyl Isocyanate: Used in the synthesis of pharmaceuticals and agrochemicals.
Toluene Diisocyanate: Widely used in the production of polyurethanes.
Uniqueness: this compound is unique due to its specific applications in organic synthesis and its relatively lower toxicity compared to some other isocyanates. Its aliphatic nature also makes it less reactive towards certain nucleophiles compared to aromatic isocyanates .
Conclusion
This compound is a versatile compound with significant applications in various fields of science and industry. Its unique reactivity and relatively lower toxicity make it an important building block in organic synthesis and polymer chemistry.
Propriétés
Formule moléculaire |
C7H11NO2 |
|---|---|
Poids moléculaire |
141.17 g/mol |
Nom IUPAC |
hexanoyl isocyanate |
InChI |
InChI=1S/C7H11NO2/c1-2-3-4-5-7(10)8-6-9/h2-5H2,1H3 |
Clé InChI |
OYSWHVQIPJTJJV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


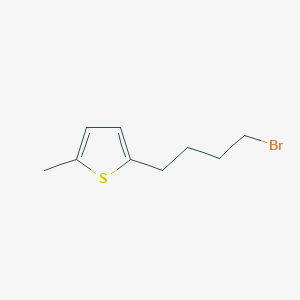
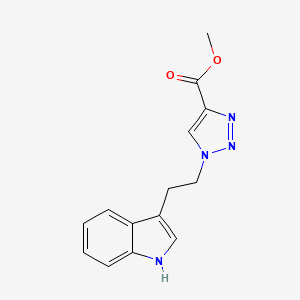
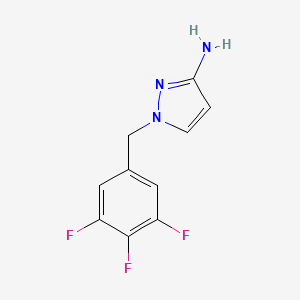
![3-Methylbenzo[b]thiophene-2-acetyl chloride](/img/structure/B8431534.png)
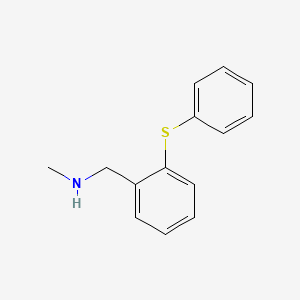
![(3R,3AR,6R,6AR)-6-(Benzyloxy)-hexahydrofuro[3,2-B]furan-3-OL](/img/structure/B8431544.png)
![4-Chloro-2-(pyridin-2-yl)-6-ethyl-thieno-[2,3-d]-pyrimidine](/img/structure/B8431549.png)
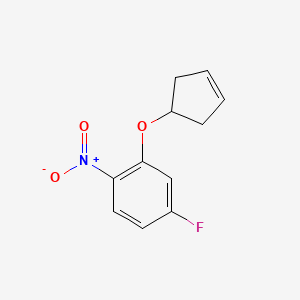


![Methyl [3-amino-1,2-dihydro-2-oxo-6-phenyl-1-pyridyl]acetate](/img/structure/B8431570.png)
![1-[2-Fluoro-4-(trifluoromethyl)phenyl]-3-methylbutanol](/img/structure/B8431576.png)

![Tert-butyl 2-[4-(3-oxomorpholin-4-yl)phenylcarbamoyl]pyrrolidine-1-carboxylate](/img/structure/B8431604.png)
